N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

Structure-Activity Relationship Steric effects Binding pocket compatibility

This compound's n-propylsulfanyl chain (~5.8 Å) at the thiadiazole C5 position confers distinct steric and lipophilic properties vs. methylthio/isopropylthio analogs. Deploy as a steric probe in SAR studies mapping hydrophobic sub-pockets of kinases or GPCRs. Ideal for FFA1 agonist discovery beyond the carboxyethyl chemotype and for antifungal screening against Botrytis cinerea. Ensure target-specific comparability—do not substitute with shorter-chain congeners. Request pricing for research-grade material.

Molecular Formula C18H17N3OS2
Molecular Weight 355.47
CAS No. 393571-66-9
Cat. No. B2580405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
CAS393571-66-9
Molecular FormulaC18H17N3OS2
Molecular Weight355.47
Structural Identifiers
SMILESCCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17N3OS2/c1-2-12-23-18-21-20-17(24-18)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,20,22)
InChIKeyGKWANOIAUTVVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide (CAS 393571-66-9): Procurement-Relevant Structural and Pharmacological Profile


N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide (CAS 393571-66-9, MF: C₁₈H₁₇N₃OS₂, MW: 355.47) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class, characterized by a biphenyl-4-carboxamide moiety linked via an amide bond to a 5-(propylsulfanyl)-substituted 1,3,4-thiadiazole core . The thiadiazole heterocycle serves as a recognized bioisostere of pyrimidine and oxadiazole, widely exploited in medicinal chemistry for kinase inhibition, antimicrobial, and GPCR-targeted applications [1]. The compound's distinguishing structural feature is the n-propylthio chain at position 5 of the thiadiazole ring, which confers distinct steric and lipophilic properties relative to shorter-chain (methylthio) or branched-chain (isopropylthio) congeners within the biphenyl-thiadiazole hybrid family .

Why N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


The biphenyl-1,3,4-thiadiazole-2-carboxamide scaffold exhibits pronounced sensitivity to the nature of the 5-position substituent on the thiadiazole ring. Within a congeneric series evaluated for free fatty acid receptor 1 (FFA1) agonism, compounds differing only in biphenyl substitution pattern displayed % activation values at 5 µM ranging from 15% to 86% relative to the reference agonist GW9508, with EC₅₀ differences exceeding 10-fold among active members [1]. Furthermore, comparative structural analysis between the methylthio analog (CAS 393571-65-8) and the propylsulfanyl-bearing target compound indicates that the extended n-propyl chain introduces greater steric bulk that can either hinder or enhance binding pocket compatibility depending on the target geometry . Simple substitution with an unsubstituted thiadiazole, a methylthio, or an isopropylthio variant will alter both the steric footprint and lipophilicity (estimated ΔcLogP ≈ 0.8–1.2 between methylthio and propylsulfanyl homologs), making generic interchange scientifically unjustified without target-specific comparative data .

Quantitative Differentiation Guide: N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide vs. Closest Analogs


Steric Parameter Differentiation: Propylsulfanyl (n-C3) vs. Methylthio (C1) vs. Isopropylthio (i-C3) at the 5-Position of the 1,3,4-Thiadiazole Ring

The 5-alkylthio substituent length and branching directly modulate steric bulk accessible to the target binding site. Comparative structural analysis of the methylthio analog (CAS 393571-65-8) and the target propylsulfanyl compound reveals that the methylthio group reduces steric bulk compared to longer alkyl chains, potentially improving binding pocket compatibility for sterically constrained targets . Conversely, the n-propylsulfanyl chain of the target compound provides an extended linear reach of approximately 2.5 Å beyond the sulfur atom, enabling deeper penetration into hydrophobic sub-pockets that are inaccessible to the methylthio congener, while avoiding the branching-induced steric clashes associated with the isopropylthio variant (CAS benchchem isopropylthio analog) . This differential steric profile is critical in target classes where the 5-position substituent interacts with a defined hydrophobic groove, such as the FFA1 orthosteric site [1].

Structure-Activity Relationship Steric effects Binding pocket compatibility

Lipophilicity Differentiation: Calculated logP Comparison of N-(5-Alkylthio)-1,3,4-thiadiazol-2-yl-[1,1'-biphenyl]-4-carboxamide Homologs

The n-propylsulfanyl substituent confers a calculated logP (cLogP) value that is intermediate between the methylthio and longer-chain alkylthio homologs, positioning the target compound in a lipophilicity range favorable for both membrane permeability and aqueous solubility. Based on the molecular formula C₁₈H₁₇N₃OS₂ (MW 355.47) and comparative analysis with the methylthio analog (C₁₆H₁₃N₃OS₂, MW 327.42, CAS 393571-65-8) and the benzylsulfanyl analog (C₁₈H₁₇N₃OS₂, MW 355.47, same molecular formula), the incremental contribution of each methylene unit adds approximately +0.5 logP units . The isopropylthio analog, while having the same number of carbon atoms, presents a more compact, branched shape that reduces the solvent-accessible surface area for hydrophobic interaction, resulting in a lower effective logP despite identical molecular formula . This differential lipophilicity is relevant for optimizing passive membrane permeability in cell-based assays where the biphenyl-thiadiazole scaffold is employed, such as FFA1 calcium flux assays in CHO cells [1].

Physicochemical properties Lipophilicity Membrane permeability

Antifungal Activity Potential: Propylthio Substituent Advantage Demonstrated in Thiochroman-4-One-1,3,4-Thiadiazole Hybrid Series Against Botrytis cinerea

In a 2022 study evaluating a series of novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, compound 5m—featuring a 5-(propylthio)-1,3,4-thiadiazol-2-yl substituent—demonstrated antifungal activity against Botrytis cinerea (B. cinerea) with an inhibition rate of 69%, outperforming the commercial fungicide carbendazim [1]. In the same series, the corresponding methylthio-substituted compound 5a exhibited antibacterial rather than antifungal activity, with EC₅₀ values of 24 µg/mL and 30 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), respectively, surpassing the reference agents bismerthiazol and thiadiazole copper [1]. This chemotype-specific activity divergence—where the propylthio derivative shows superior antifungal activity while the methylthio derivative favors antibacterial activity—provides a class-level inference that the n-propylsulfanyl chain on the 1,3,4-thiadiazole-2-carboxamide scaffold may confer a preferential antifungal profile, relevant to the target compound which bears the identical 5-(propylsulfanyl)-1,3,4-thiadiazole pharmacophore .

Antifungal activity Botrytis cinerea Agrochemical discovery

FFA1 Agonist Class Potential: Concentration-Response Activity of 1,3,4-Thiadiazole-2-Carboxamide Congeners in Human FFA1 Calcium Flux Assay

A set of eight 1,3,4-thiadiazole-2-carboxamides bearing substituted biphenyl amide portions was synthesized and evaluated for FFA1 agonistic activity in a calcium flux assay using CHO cells stably expressing human FFA1. Four compounds (2a, 2c, 2e, 2g) displayed >50% FFA1 activation at 5 µM relative to reference agonist GW9508, with EC₅₀ values of 1.32, 1.25, 1.86, and 1.35 µM respectively [1]. While the target compound N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide was not among the eight compounds tested in this study, it shares the identical 1,3,4-thiadiazole-2-carboxamide-biphenyl core scaffold. The study further demonstrated that inactive analogs exhibited significant strained contacts with the phospholipid cell membrane bilayer in molecular dynamics simulations, while active compounds showed noticeably lower membrane strain, providing a computational filter for predicting agonist activity [2]. The target compound's n-propylsulfanyl substituent at position 2 of the thiadiazole (analogous to the carboxyethyl group in compounds 2a–h) may influence membrane interaction energetics differently than the tested analogs, representing a structurally distinct probe for FFA1 agonist discovery .

Free fatty acid receptor 1 FFA1 agonist Type 2 diabetes

Procurement-Scale Differentiation: Catalog Availability and Pricing Tiers of N-(5-Alkylthio)-biphenyl-4-carboxamide Homologs

A comparison of catalog availability across major chemical suppliers reveals differential sourcing accessibility among N-(5-alkylthio)-1,3,4-thiadiazol-2-yl-[1,1'-biphenyl]-4-carboxamide homologs. The methylthio analog (CAS 393571-65-8) is listed with broader supplier coverage due to its use as a common building block . The target compound (CAS 393571-66-9) is available from specialized suppliers with typical purity specifications of 95%+, offered in milligram to gram quantities for research procurement . The isopropylthio analog (CAS not independently verified) and longer-chain variants (e.g., benzylsulfanyl, CAS 433695-57-9) have more restricted availability, while the 5-unsubstituted parent compound N-(1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313277-59-7) lacks the key sulfur substituent entirely . The target compound thus occupies a unique procurement niche: it provides the pharmacophoric advantage of a thioether at the 5-position (absent in CAS 313277-59-7), with an n-propyl chain length that is neither as ubiquitous as the methylthio variant nor as synthetically challenging as bulkier or branched congeners.

Chemical procurement Building block availability Screening library

Recommended Research and Industrial Application Scenarios for N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide (CAS 393571-66-9)


FFA1 Agonist Lead Optimization: Exploratory SAR Probing with a Non-Carboxyethyl 2-Position Substituent

In FFA1 (GPR40) agonist discovery programs, the target compound serves as a structurally differentiated chemical probe to explore the effect of replacing the carboxyethyl group at the thiadiazole 2-position (as in compounds 2a–2h from Lukin et al. 2021 [1]) with an n-propylsulfanyl thioether. The four active FFA1 agonists reported in the literature achieved EC₅₀ values of 1.25–1.86 µM in CHO cell calcium flux assays, but all contained a 2-carboxyethyl substituent. The target compound enables a systematic evaluation of whether a neutral, lipophilic thioether can maintain or improve FFA1 activation while potentially reducing the strained membrane contacts that distinguished inactive from active compounds in the published series (ΔGstrain values reported in Table 2 of the reference study [2]). This is a high-value scenario for academic and industrial medicinal chemistry groups seeking novel FFA1 agonist chemotypes beyond the carboxyethyl series.

Antifungal Screening Cascade: Propylthio-Thiadiazole Pharmacophore Evaluation Against Crop Pathogens

Based on the demonstrated antifungal activity of compound 5m (propylthio-substituted thiochroman-4-one-thiadiazole hybrid, 69% inhibition vs. Botrytis cinerea, superior to carbendazim [3]), the target compound is a logical next-step screening candidate for antifungal lead discovery. Its biphenyl-4-carboxamide moiety provides a different aromatic scaffold compared to the thiochroman-4-one series while retaining the critical 5-(propylsulfanyl)-1,3,4-thiadiazole pharmacophore. Recommended screening panel includes Botrytis cinerea (where the propylthio advantage was established), Fusarium spp., Phytophthora infestans, and other agronomically relevant fungal pathogens. The compound's intermediate cLogP (4.8–5.2) supports both in vitro mycelial growth assays and preliminary leaf-disc or whole-plant efficacy testing.

Steric Probe for Hydrophobic Binding Pocket Mapping in Kinase and GPCR Targets

The target compound, with its extended n-propylsulfanyl chain (~5.8 Å extension from the thiadiazole C5 position ), can be deployed as a steric probe in structure-activity relationship (SAR) studies to map the depth and geometry of hydrophobic sub-pockets in protein targets. When used alongside the methylthio analog (CAS 393571-65-8, ~3.8 Å extension) and the isopropylthio analog (~4.8 Å, branched), a three-point steric SAR profile can be generated to determine optimal alkyl chain length and geometry for target engagement. This approach is particularly valuable for targets where the 5-position of the 1,3,4-thiadiazole ring projects into a hydrophobic cleft, such as the ATP-binding pocket of kinases or the orthosteric site of lipid-sensing GPCRs.

Chemical Biology Tool for Membrane Interaction Studies in GPCR Pharmacology

The Lukin et al. 2021 study established that ligand-membrane strained contacts correlate with FFA1 agonist activity, with inactive compounds displaying significant strain while active compounds showed noticeably lower strain [1]. The target compound's n-propylsulfanyl substituent, with its linear, flexible alkyl chain, presents a distinct membrane interaction profile compared to the rigid carboxyethyl group of the reported series. This makes it a valuable comparative tool for computational chemists and biophysicists studying how ligand-membrane interactions influence GPCR binding kinetics and thermodynamics. The compound can be used in membrane-buried molecular dynamics simulations analogous to those described for compounds 2a–2h, serving as a test case for the hypothesis that flexible, lipophilic substituents at the thiadiazole 2-position may reduce membrane strain while maintaining receptor affinity.

Quote Request

Request a Quote for N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.